

A Comparative Guide to the Structure-Activity Relationship of 1-Piperidinepentanol Analogues

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Compound of Interest

Compound Name: 1-Piperidinepentanol

CAS No.: 2937-83-9

Cat. No.: B1583965

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Introduction: The Therapeutic Potential of the Piperidine Scaffold

The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, found in a wide array of clinically approved drugs targeting a diverse range of diseases, including cancer and central nervous system (CNS) disorders.[1] Its prevalence is due to its ability to confer favorable physicochemical properties to a molecule, such as modulating lipophilicity and water solubility, and providing a three-dimensional structure that can effectively interact with biological targets.[1] The piperidine motif often enhances a drug's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), while potentially reducing toxicity.[1]

This guide focuses on analogues of **1-piperidinepentanol**, a scaffold characterized by a piperidine ring connected to a five-carbon chain terminating in a hydroxyl group. By analyzing the SAR of related compounds, we can infer how modifications to the piperidine ring, the pentanol chain, and any associated aromatic moieties may impact therapeutic efficacy.

Comparative Analysis of Biological Activities

While a comprehensive SAR for **1-piperidinepentanol** analogues is still an emerging field, we can draw valuable comparisons from studies on structurally related piperidine derivatives with varying carbon chain lengths. The following sections explore the influence of structural modifications on different biological activities.

Anticancer Activity

The piperidine moiety is a key component in a number of anticancer agents.[1] Studies on piperine, an alkaloid containing a piperidine ring, and its synthetic derivatives have demonstrated significant antitumor activity.[2]

Key SAR Insights from Piperine Analogues:

- **The Piperidine Ring:** The integrity of the piperidine ring is often crucial for activity. Modifications to the piperidine can either enhance or abolish the anticancer effects.[3]
- **The Dienone System:** The conjugated dienone system in piperine is also a critical pharmacophore.[3]
- **Aromatic Ring Substituents:** The methylenedioxy bridge on the aromatic ring of piperine contributes to its biological activity.[3]

One study on piperine derivatives identified a compound, H7, with potent antiproliferative effects against cervical (HeLa) and breast (MDA-MB-231) cancer cell lines, with IC50 values of $11.86 \pm 0.32 \mu\text{M}$ and $10.50 \pm 3.74 \mu\text{M}$, respectively.[2] This compound also demonstrated significant inhibition of tumor angiogenesis in a chicken embryo model.[2]

Table 1: Anticancer Activity of a Piperine Derivative

Compound	Cell Line	IC50 (μM)[2]
H7	HeLa (Cervical Cancer)	11.86 ± 0.32
MDA-MB-231 (Breast Cancer)		10.50 ± 3.74
293T (Normal Cells)		147.45 ± 6.05

Data from a study on piperine derivatives, which share the piperidine moiety with **1-piperidinepentanol** analogues.

These findings suggest that for **1-piperidinepentanol** analogues, careful selection of substituents on both the piperidine and any terminal aromatic ring will be critical for achieving potent and selective anticancer activity.

Central Nervous System (CNS) Activity

Piperidine derivatives are well-represented in drugs targeting the CNS.[1][4] The piperidine ring can influence a compound's ability to cross the blood-brain barrier and interact with various CNS receptors.

Studies on 4-(4-chlorophenyl)piperidine analogues have revealed that stereochemistry plays a critical role in their activity as monoamine transporter inhibitors.[5] For example, (-)-cis analogues show selectivity for the dopamine and norepinephrine transporters (DAT/NET), while (-)-trans and (+)-cis isomers are more selective for the serotonin transporter (SERT) or SERT/NET.[5]

Key SAR Insights from Piperidine-based Monoamine Transporter Inhibitors:

- Stereochemistry: The spatial arrangement of substituents on the piperidine ring is a key determinant of receptor selectivity.[5]
- Substituents on the Piperidine Ring: The nature and position of substituents on the piperidine ring can fine-tune the potency and selectivity for different transporters.[5]

While these findings are for a different class of piperidine derivatives, they underscore the importance of stereochemical considerations in the design of CNS-active **1-piperidinepentanol** analogues.

Anti-inflammatory and Antimicrobial Activities

Piperidine and piperazine derivatives have also been explored for their anti-inflammatory and antimicrobial properties. In a study of piperazine derivatives, several compounds showed significant anti-inflammatory activity in a carrageenan-induced rat paw edema model.[6] Similarly, other studies have demonstrated the antibacterial and antifungal potential of

piperazine derivatives against a range of pathogens, including *Staphylococcus aureus*, *Escherichia coli*, and *Candida albicans*.^[7]

While these studies are on the related piperazine scaffold, they highlight the potential for nitrogen-containing heterocyclic compounds with alkyl chains to exhibit these biological activities. For **1-piperidinepentanol** analogues, exploring various substitutions on the piperidine ring and the pentanol chain could lead to the discovery of novel anti-inflammatory and antimicrobial agents.

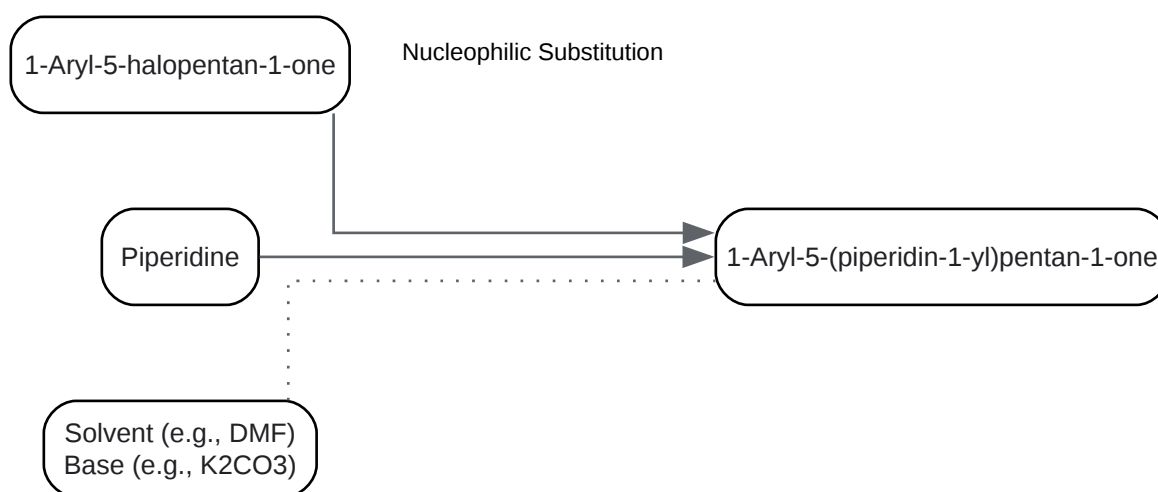
Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following are representative methodologies for assessing the biological activities discussed.

General Synthesis of 1-Aryl-5-(piperidin-1-yl)pentan-1-one

A common synthetic route to this class of compounds involves the nucleophilic substitution of a halogenated precursor with piperidine.

DOT Script for General Synthesis



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Caption: General synthetic scheme for 1-aryl-5-(piperidin-1-yl)pentan-1-one.

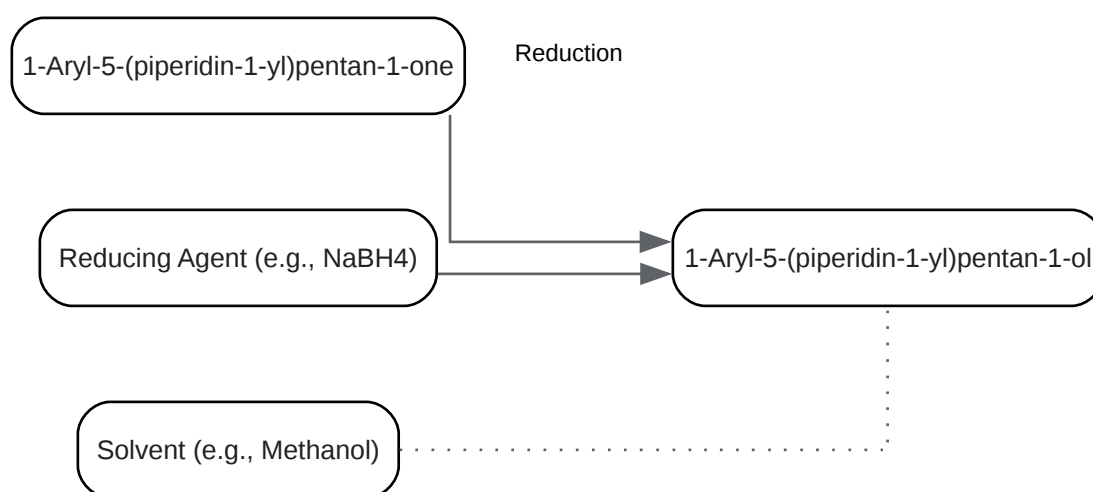
Step-by-Step Protocol:

- To a solution of the appropriate 1-aryl-5-halopentan-1-one in a suitable solvent such as dimethylformamide (DMF), add an excess of piperidine and a base like potassium carbonate.
- Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-5-(piperidin-1-yl)pentan-1-one.

Reduction to 1-Aryl-5-(piperidin-1-yl)pentan-1-ol

The corresponding alcohol can be obtained by the reduction of the ketone.

DOT Script for Reduction



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Caption: Reduction of the ketone to the corresponding alcohol.

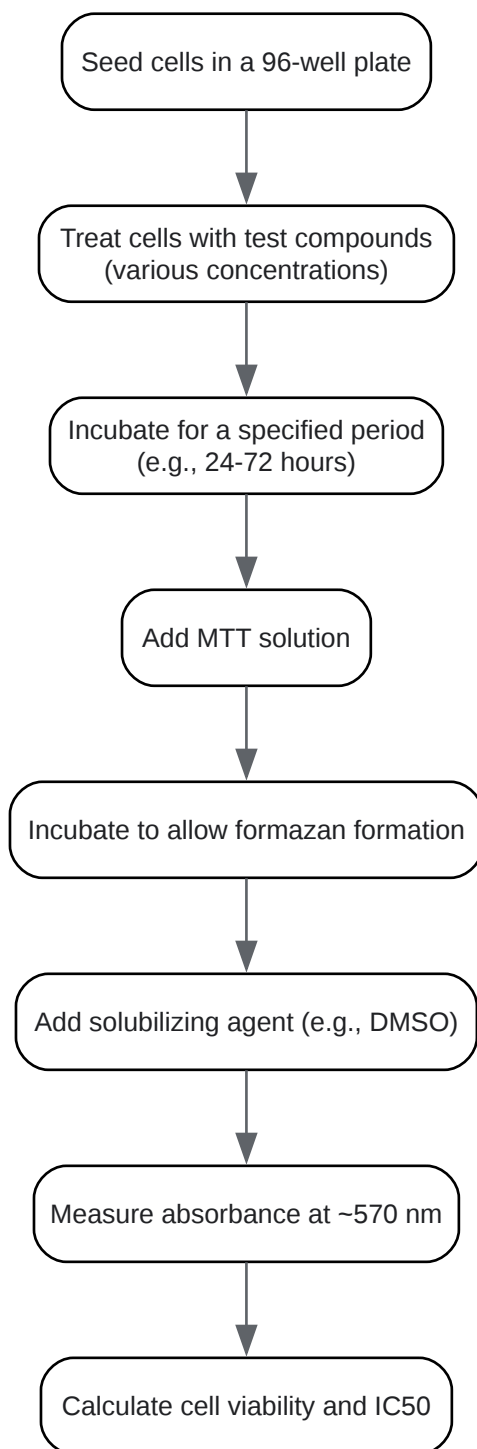
Step-by-Step Protocol:

- Dissolve the 1-aryl-5-(piperidin-1-yl)pentan-1-one in a protic solvent such as methanol.
- Cool the solution in an ice bath and add a reducing agent like sodium borohydride portion-wise.
- Allow the reaction mixture to stir at room temperature for a few hours until the starting material is consumed (monitored by TLC).
- Quench the reaction by the slow addition of water.
- Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent.
- Dry the organic layer, concentrate, and purify the product by chromatography to yield the 1-aryl-5-(piperidin-1-yl)pentan-1-ol.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

DOT Script for MTT Assay Workflow



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